4-Iodo-1-methyl-1,2-dihydropyridine-3-carboxamide
CAS No.:
Cat. No.: VC13622459
Molecular Formula: C7H9IN2O
Molecular Weight: 264.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H9IN2O |
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Molecular Weight | 264.06 g/mol |
IUPAC Name | 4-iodo-1-methyl-2H-pyridine-3-carboxamide |
Standard InChI | InChI=1S/C7H9IN2O/c1-10-3-2-6(8)5(4-10)7(9)11/h2-3H,4H2,1H3,(H2,9,11) |
Standard InChI Key | AVGQBXXNIMOCOD-UHFFFAOYSA-N |
SMILES | CN1CC(=C(C=C1)I)C(=O)N |
Canonical SMILES | CN1CC(=C(C=C1)I)C(=O)N |
Introduction
Structural Characteristics and Molecular Properties
The molecular framework of 4-iodo-1-methyl-1,2-dihydropyridine-3-carboxamide combines a dihydropyridine ring with strategic substituents that influence its electronic and steric properties. The iodine atom at position 4 introduces significant steric bulk and polarizability, which can enhance intermolecular interactions in biological systems . The methyl group at position 1 stabilizes the partially saturated ring system, while the carboxamide at position 3 offers hydrogen-bonding capabilities critical for target engagement .
Molecular Formula and Weight
Based on analogous structures , the molecular formula is deduced as C₇H₈IN₃O, yielding a molecular weight of 277.06 g/mol. This aligns with the mass additions from iodine (126.90 g/mol), methyl (15.03 g/mol), and carboxamide (44.05 g/mol) groups to a base dihydropyridine scaffold.
Spectroscopic and Computational Data
While experimental spectra are unavailable, computational models predict key features:
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IR Spectroscopy: Stretching vibrations for the amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) groups dominate .
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NMR: The iodine atom’s electronegativity deshields adjacent protons, likely causing downfield shifts for H-4 (δ ~8.5 ppm in pyridine analogs).
Synthetic Methodologies
The synthesis of 4-iodo-1-methyl-1,2-dihydropyridine-3-carboxamide likely involves multi-step strategies informed by related dihydropyridine syntheses .
Key Steps:
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Ring Formation: Constructing the dihydropyridine core via cyclocondensation of enamine intermediates, as seen in the synthesis of methyl 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylate.
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Iodination: Electrophilic aromatic substitution or metal-catalyzed coupling (e.g., Pd-mediated) introduces iodine at position 4 .
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Carboxamide Installation: Hydrolysis of a methyl ester precursor (e.g., from) followed by amidation with ammonia or amines .
Example Pathway:
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Starting Material: Methyl 4-iodo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (analogous to).
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Ester Hydrolysis: React with aqueous NaOH to yield the carboxylic acid.
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Amidation: Treat with ammonium chloride in the presence of coupling agents (e.g., EDC/HOBt) to form the carboxamide .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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Aqueous Solubility: The carboxamide group enhances water solubility compared to ester analogs .
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LogP: Estimated at ~1.2 (using fragment-based methods), indicating moderate lipophilicity suitable for membrane permeability .
Stability
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Photodegradation: The C-I bond may undergo homolytic cleavage under UV light, necessitating light-protected storage.
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Hydrolytic Stability: The amide bond is resistant to hydrolysis under physiological pH, unlike ester derivatives .
Compound | IC₅₀ (µM) HCT-116 | IC₅₀ (µM) HepG2 |
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4g (NO₂ analog) | 3.35 ± 0.46 | 3.94 ± 0.80 |
Harmine (Ref.) | 2.40 ± 0.12 | 2.54 ± 0.82 |
The iodine atom in 4-iodo-1-methyl-1,2-dihydropyridine-3-carboxamide may similarly enhance DNA intercalation or enzyme binding via halogen bonding .
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